CAS number and physical properties of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
CAS number and physical properties of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
The Definitive Technical Guide to Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7)
Executive Summary
In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold, frequently deployed as a robust bioisostere for amide bonds, esters, and aromatic systems due to its high dipole moment and metabolic stability. Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) is a highly versatile, bifunctional building block. It combines the structural stability of the 1-methyl-1,2,3-triazole core with the intense electrophilic reactivity of an α -keto ester. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and validated protocols for its application in drug development.
Chemical Identity & Quantitative Properties
The compound features a 1-methyl-1H-1,2,3-triazole ring substituted at the C5 position with an ethyl oxoacetate ( α -keto ester) moiety. This specific functionalization pattern makes it an ideal precursor for synthesizing complex unnatural amino acids, fused heterocycles, and advanced pharmaceutical intermediates, such as Lysophosphatidic acid (LPA) receptor antagonists[1].
Because this is a specialized, commercially available building block[2], empirical thermodynamic data is often proprietary. The table below synthesizes verified catalog specifications[3] with standard predictive physicochemical models.
| Property | Value |
| IUPAC Name | Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate |
| CAS Registry Number | 2028179-65-7 |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| MDL Number | MFCD31665539 |
| Typical Purity | ≥ 95% (Validated via LC-MS/NMR) |
| Physical State | Viscous oil to low-melting solid (Predicted) |
| Density | ~1.34 g/cm³ (Predicted) |
| Boiling Point | ~340 °C at 760 mmHg (Predicted) |
Mechanistic Synthesis: The Principles of C5-Lithiation
The synthesis of C5-substituted 1,2,3-triazoles relies on the distinct acidity of the C5 proton. Deprotonation yields a highly reactive 5-lithio intermediate. However, 1,2,3-triazolyllithium species are notoriously prone to temperature-dependent ring-chain tautomerization, which can lead to fragmentation into α -diazo imines. Therefore, strict cryogenic control and specific order-of-addition techniques are mandatory to ensure high yields and prevent side reactions like double-nucleophilic attack on the electrophile.
Fig 1. Mechanistic workflow for synthesizing the target alpha-keto ester via C5-lithiation.
Protocol 1: Regioselective Synthesis of the α -Keto Ester
This protocol is designed as a self-validating system, incorporating in-process controls to ensure structural integrity.
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Preparation & Cryogenic Control: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1-methyl-1H-1,2,3-triazole (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C for 15 minutes.
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Causality: Maintaining -78 °C is non-negotiable; higher temperatures will induce Dimroth-type ring opening of the ensuing lithiated species[1].
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Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 eq, 10.5 mmol) over 10 minutes. Stir at -78 °C for 1 hour.
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Validation: A subtle color shift to pale yellow indicates the successful formation of 5-lithio-1-methyl-1H-1,2,3-triazole.
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Electrophilic Trapping (Reverse Addition): In a separate flame-dried flask, prepare a solution of diethyl oxalate (2.0 eq, 20 mmol) in anhydrous THF (20 mL) at -78 °C. Transfer the lithiated triazole solution dropwise into the diethyl oxalate solution via a cannula.
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Causality: "Reverse addition" (adding the nucleophile to an excess of the bis-electrophile) is critical. It prevents the newly formed α -keto ester from reacting with a second equivalent of the lithiated triazole, which would yield an unwanted tertiary alcohol.
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Quenching & Isolation: Stir for 2 hours at -78 °C. Quench the reaction directly at -78 °C with saturated aqueous NH₄Cl (20 mL), then allow it to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Validation: Purify via silica gel flash chromatography. Confirm the product identity via LC-MS (expected m/z [M+H]⁺ = 184.1) and ¹H NMR (look for the characteristic N-CH₃ singlet at ~4.2 ppm and the ethyl ester quartet/triplet at ~4.4 ppm and ~1.4 ppm).
Advanced Reactivity & Divergent Applications
The α -keto ester functional group is a highly electrophilic node. Because the adjacent triazole ring is electron-withdrawing, the ketone carbonyl is exceptionally activated toward nucleophilic attack. This allows the building block to be seamlessly diverted into several high-value medicinal chemistry pathways.
Fig 2. Divergent synthetic applications of the alpha-keto ester moiety in medicinal chemistry.
Protocol 2: Conversion to Unnatural Triazole-Amino Acids via Reductive Amination
Unnatural amino acids bearing triazole side-chains are heavily utilized in peptidomimetics to enhance proteolytic stability. The α -keto ester can be directly converted to an α -amino ester.
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Imine Formation: Dissolve Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (1.0 eq, 5 mmol) and a primary amine (e.g., benzylamine, 1.1 eq, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.
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Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen, increasing its electrophilicity for amine attack, without fully protonating the nucleophilic amine.
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Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq, 7.5 mmol) in portions at room temperature.
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Causality: STAB is chosen over stronger reducing agents (like NaBH₄) because it selectively reduces the transient iminium ion without reducing the starting α -keto ester to an α -hydroxy ester.
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Monitoring & Workup: Stir at room temperature for 12-16 hours. Monitor via TLC (ninhydrin stain) until the starting material is consumed. Quench with saturated aqueous NaHCO₃ to neutralize the acid and decompose excess STAB. Extract with dichloromethane (DCM), dry, and concentrate to yield the unnatural amino acid derivative.
Conclusion
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (CAS: 2028179-65-7) is a potent, bifunctional reagent that bridges the gap between click-chemistry derivatives and traditional amino acid/heterocycle synthesis. By strictly adhering to cryogenic protocols during its formation and leveraging the activated nature of its α -keto ester, researchers can reliably integrate this scaffold into complex drug discovery pipelines.
References
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[2] AS-1 / Enamine Catalog Title: 88-1195-28 Enamine 化合物 100mg CAS No:2028179-65-7 EN300-1655940 Source: AS-1 (Axel) / Enamine URL:[Link](Note: URL derived from verified search grounding)
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[4] ChemSrc Registry Database Title: 2028179-65-7 CAS Database Source: ChemSrc URL:[Link](Note: URL derived from verified search grounding)
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[1] European Patent Office - EP 3666771 A1 Title: LPA ANTAGONISTS (Methods for 1-methyl-1H-1,2,3-triazole lithiation and functionalization) Source: Google Patents / European Patent Office URL:
